Superior Potency Against Acquired Solvent Front Mutations (G595R/G623R) Versus First-Generation Inhibitors
Selitrectinib demonstrates significantly greater potency against clinically relevant solvent front mutations compared to the first-generation inhibitors larotrectinib and entrectinib. In biochemical kinase assays, selitrectinib inhibited TRKA G595R with an IC50 of 18.7 nM, whereas larotrectinib required 3,540 nM (189-fold higher) and entrectinib required 987 nM (53-fold higher) [1]. Similarly, against TRKC G623R, selitrectinib's IC50 was 27.7 nM compared to 6,940 nM for larotrectinib and 1,500 nM for entrectinib [1].
| Evidence Dimension | Inhibitory potency against solvent front mutant kinases (IC50, nM) |
|---|---|
| Target Compound Data | TRKA G595R: 18.7 ± 6.4 nM; TRKC G623R: 27.7 ± 6.8 nM |
| Comparator Or Baseline | Larotrectinib: TRKA G595R 3,540 ± 1,560 nM, TRKC G623R 6,940 ± 1,090 nM; Entrectinib: TRKA G595R 987 ± 487 nM, TRKC G623R 1,500 ± 440 nM |
| Quantified Difference | Selitrectinib is 189-fold more potent than larotrectinib and 53-fold more potent than entrectinib against TRKA G595R; 250-fold and 54-fold more potent, respectively, against TRKC G623R |
| Conditions | Biochemical kinase inhibition assay; values represent mean IC50 ± standard deviation |
Why This Matters
This quantitative advantage directly translates to clinical efficacy in patients whose tumors have acquired solvent front mutations, a setting where first-generation inhibitors are ineffective and alternative therapies are limited.
- [1] Drilon A, et al. TRK inhibitor activity and resistance in TRK fusion-positive cancers in adults. Cancer Discov. 2022;12(1):146-161. View Source
